4-Ethoxybut-2-yn-1-ol
Description
This compound belongs to the class of terminal enynols, which are valuable intermediates in organic synthesis, particularly for constructing complex molecules such as pheromones, pharmaceuticals, and polymers .
(1947) . Alkylation in superbasic media, as highlighted in , may also serve as a plausible route for introducing the ethoxy group .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-ethoxybut-2-yn-1-ol |
InChI |
InChI=1S/C6H10O2/c1-2-8-6-4-3-5-7/h7H,2,5-6H2,1H3 |
InChI Key |
PWZYOFDZTNCAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC#CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybut-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkynylation of carbonyl compounds. For instance, the reaction of ethyl propiolate with formaldehyde in the presence of a base like potassium tert-butoxide can yield this compound . Another method involves the reaction of 2-butyn-1-ol with ethyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
4-Ethoxybut-2-yn-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxybut-2-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 4-Ethoxybut-2-yn-1-ol, differing primarily in substituents or carbon chain length:
Reactivity and Stability
- This compound: The ethoxy group enhances electrophilicity at the triple bond, facilitating nucleophilic additions or cycloadditions. Its stability in superbasic media suggests utility in anionotropic isomerization, analogous to (Z,E)-2-octen-4-yn-1-ol .
- Pent-2-en-4-yn-1-ol : The conjugated enyne system allows for unique reactivity, such as Diels-Alder reactions, though its shorter carbon chain limits steric effects compared to this compound .
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